molecular formula C26H25ClOP+ B11961964 (4-Methoxyphenyl)methyl-triphenylphosphanium;hydrochloride

(4-Methoxyphenyl)methyl-triphenylphosphanium;hydrochloride

Cat. No.: B11961964
M. Wt: 419.9 g/mol
InChI Key: YQXBNCFNXOFWLR-UHFFFAOYSA-N
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Description

(4-Methoxybenzyl)triphenylphosphonium chloride is an organic compound with the molecular formula C26H24ClOP. It is a phosphonium salt, which is often used in organic synthesis and various chemical reactions . The compound is characterized by the presence of a triphenylphosphonium group attached to a 4-methoxybenzyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxybenzyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with 4-methoxybenzyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of (4-Methoxybenzyl)triphenylphosphonium chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxybenzyl)triphenylphosphonium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with (4-Methoxybenzyl)triphenylphosphonium chloride include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a phosphonium salt with an amine group attached to the benzyl moiety .

Mechanism of Action

The mechanism of action of (4-Methoxybenzyl)triphenylphosphonium chloride involves its interaction with cellular membranes and proteins. The phosphonium group allows the compound to cross lipid bilayers easily, making it effective in targeting mitochondria. Once inside the cell, it can interact with various molecular targets, including enzymes and ion channels, affecting cellular function and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methoxybenzyl)triphenylphosphonium chloride is unique due to the presence of the methoxy group on the benzyl moiety, which can influence its reactivity and interaction with other molecules. This makes it particularly useful in specific synthetic applications and research studies .

Properties

Molecular Formula

C26H25ClOP+

Molecular Weight

419.9 g/mol

IUPAC Name

(4-methoxyphenyl)methyl-triphenylphosphanium;hydrochloride

InChI

InChI=1S/C26H24OP.ClH/c1-27-23-19-17-22(18-20-23)21-28(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1;

InChI Key

YQXBNCFNXOFWLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

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